molecular formula C15H17NO2 B8654221 ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate

Cat. No.: B8654221
M. Wt: 243.30 g/mol
InChI Key: GHCXKSUSPXYUSB-UHFFFAOYSA-N
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Description

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate typically involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce the corresponding alcohol.

Scientific Research Applications

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 1,4-dimethyl-3-phenylpyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)14-13(11(2)10-16(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3

InChI Key

GHCXKSUSPXYUSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (436 mg, 60% in mineral oil, 10.9 mmol) was added to a solution of 4-methyl-3-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (1.25 g, 5.45 mmol) in THF (10 mL) at 0° C. and under nitrogen as inert gas and the reaction mixture was stirred for 15 min. Then methyl iodide (1,547 g, 10.9 mmol) was added to the reaction mixture and the reaction mixture was stirred for 1 h at 0° C. and overnight at RT. After the addition of a few drops of water and aq. sat. NaCl solution (250 mL), extraction was performed with DCM (2×250 mL). After drying of the combined organic phases over sodium sulfate, filtration and removal of the solvent, purification was performed by means of column chromatography. The desired product 1,4-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (1.02 g, 77% of theoretical) was obtained.
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